![molecular formula C19H16N2O3 B2386778 2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one CAS No. 1114903-31-9](/img/structure/B2386778.png)

2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

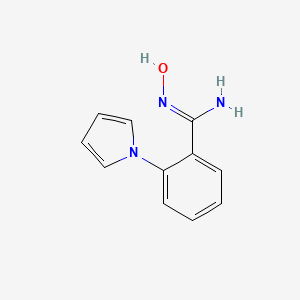

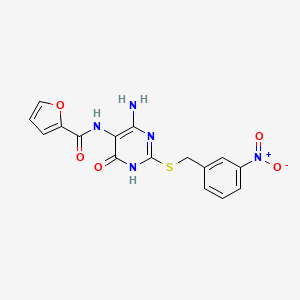

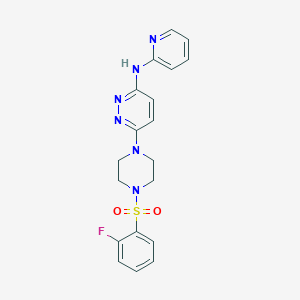

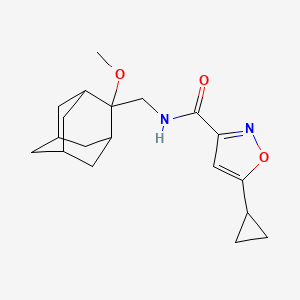

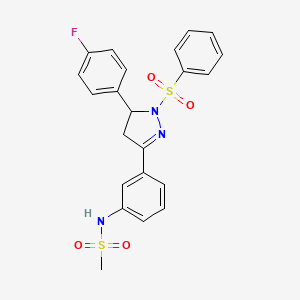

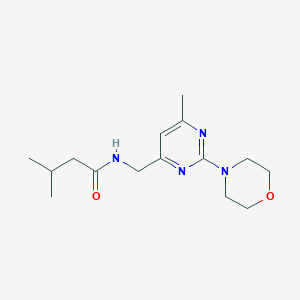

2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one, also known as EPCMP, is a novel chemical compound with potential applications in scientific research. It is a synthetic compound that belongs to the class of chromenopyrazoles and has been the subject of numerous studies due to its unique properties.

Scientific Research Applications

- Pyrazole derivatives have shown promise as antidiabetic agents. In vitro studies have demonstrated that some compounds derived from this chromeno-pyrazole scaffold exhibit α-glucosidase inhibition activity . This property makes them potential candidates for managing diabetes.

- Pyrazole-based molecules have been explored for their anticancer activity. Compounds like Barasertib and Tozasertib, which contain pyrazole scaffolds, exhibit potent effects against cancer cells .

- Specifically, certain derivatives of 2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one have demonstrated significant anticancer activity against lung carcinoma (A549) and breast cancer (MCF-7) cell lines . These findings highlight their potential as chemotherapeutic agents.

- The same chromeno-pyrazole derivatives also exhibit antioxidant activity. Compounds 2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one have been shown to possess potent antioxidant properties .

- Researchers have characterized the structure of 2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one using techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .

- Single-crystal X-ray diffraction (SXRD) confirmed the structure of one specific compound (4l) unambiguously .

- To evaluate safety, researchers tested the most active compounds against non-cancerous HEK293 cells (human embryonic kidney 293). These compounds exhibited lower toxicity, suggesting their potential for therapeutic use .

- The synthesis of 2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one involves novel heterocyclic chemistry. The compound is derived from benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine precursors .

Antidiabetic Activity

Anticancer Potential

Antioxidant Properties

Structural Characterization

Safety Profile Assessment

Novel Heterocyclic Synthesis

properties

IUPAC Name |

2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-3-12-4-7-14(8-5-12)21-19(22)16-10-13-6-9-15(23-2)11-17(13)24-18(16)20-21/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAGQEVCMSAXCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2386705.png)

![2-bromo-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2386706.png)

![6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2386718.png)